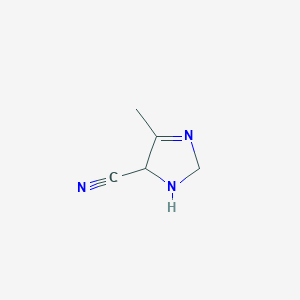
4-Methyl-2,5-dihydro-1H-imidazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,5-dihydro-1H-imidazole-5-carbonitrile is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,5-dihydro-1H-imidazole-5-carbonitrile can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. This reaction typically proceeds under mild conditions and can include a variety of functional groups . Another method involves the rearrangement of amidines and ketones under transition-metal-free conditions .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of commercially available starting materials, such as amidines and ketones, allows for cost-effective production. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2,5-dihydro-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form imidazole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to a wide range of functionalized imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-Methyl-2,5-dihydro-1H-imidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Mécanisme D'action
The mechanism of action of 4-Methyl-2,5-dihydro-1H-imidazole-5-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
4,5-Dihydro-2-methyl-1H-imidazole: This compound shares a similar structure but lacks the nitrile group.
4,5-Dihydro-2-(phenylmethyl)-1H-imidazole: This compound has a phenylmethyl group instead of a methyl group.
Uniqueness: 4-Methyl-2,5-dihydro-1H-imidazole-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various functionalized imidazoles .
Propriétés
Numéro CAS |
141690-51-9 |
|---|---|
Formule moléculaire |
C5H7N3 |
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
4-methyl-2,5-dihydro-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C5H7N3/c1-4-5(2-6)8-3-7-4/h5,8H,3H2,1H3 |
Clé InChI |
JEUUDKDSQIAAAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NCNC1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)
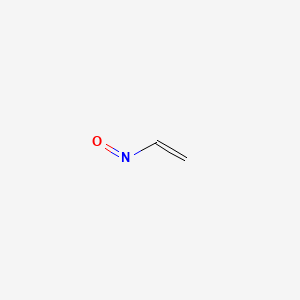

![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)
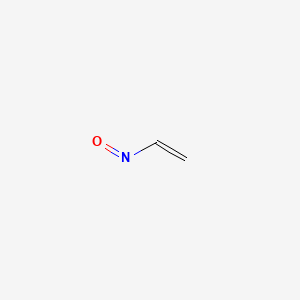
![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)
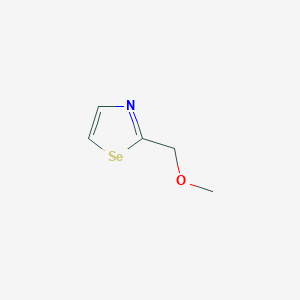


![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)

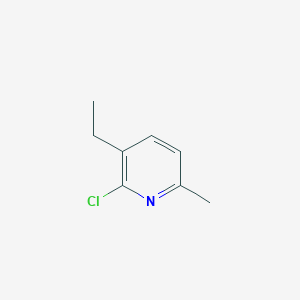
![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)

